![molecular formula C14H17NO2 B14589581 2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- CAS No. 61551-31-3](/img/structure/B14589581.png)
2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[221]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above could potentially be scaled up for industrial applications, given its efficiency and broad substrate scope.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles
Major Products Formed
Oxidation: Epoxides
Reduction: Reduced bicyclic compounds
Substitution: Polyfunctionalized bicyclic systems
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of various therapeutic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The unique structure of this compound makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of various intermediates, which then undergo further chemical transformations. The exact molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the methoxyphenyl and methyl substituents.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Uniqueness
2-Azabicyclo[221]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
61551-31-3 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)-2-methyl-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C14H17NO2/c1-15-11-6-7-14(9-11,13(15)16)10-4-3-5-12(8-10)17-2/h3-5,8,11H,6-7,9H2,1-2H3 |
Clé InChI |
GTEDQQWZSJPARG-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC(C2)(C1=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


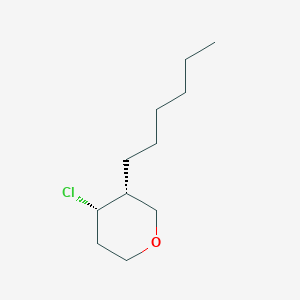
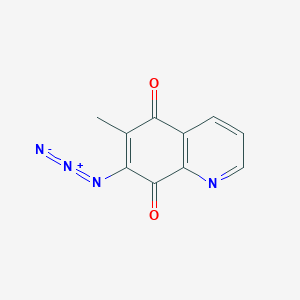
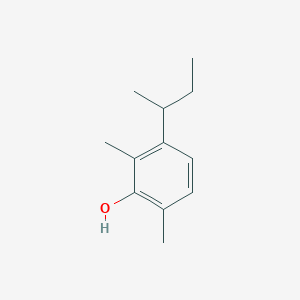
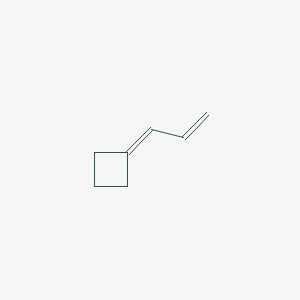
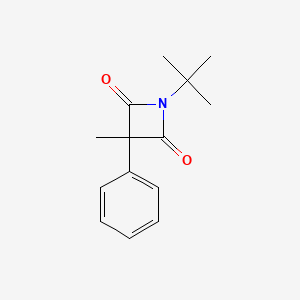
![1,2,3-Triethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium iodide](/img/structure/B14589519.png)
![Benzenesulfonamide, 4-[2-(4-nitrophenyl)-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B14589525.png)
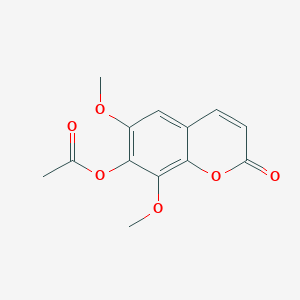

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-ol](/img/structure/B14589541.png)
![3-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14589546.png)
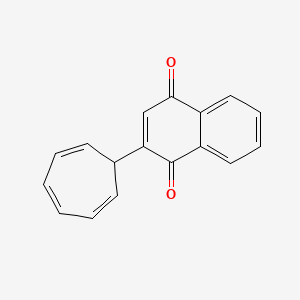
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)

